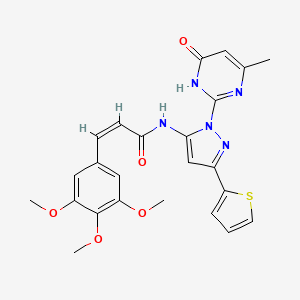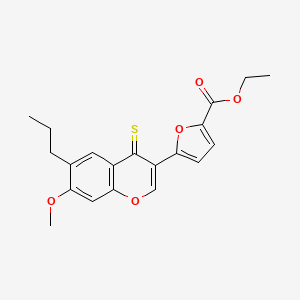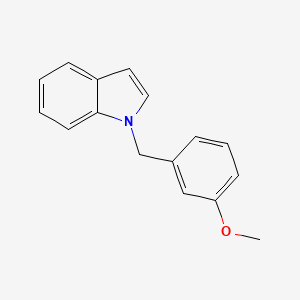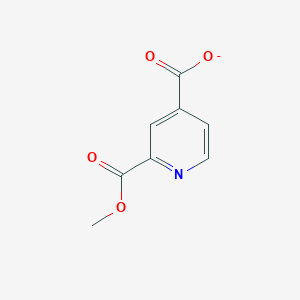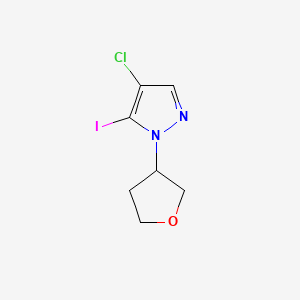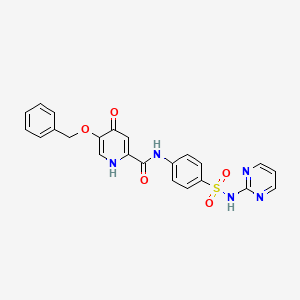
5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a pyrimidin-2-ylsulfamoyl group, and a dihydropyridine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards. Industrial production methods are designed to be cost-effective while maintaining the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Applications De Recherche Scientifique
5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide include other dihydropyridine derivatives and compounds with benzyloxy or pyrimidin-2-ylsulfamoyl groups. Examples include:
- 4-(4-benzyloxy)phenyl derivatives
- Pyrimidin-2-ylsulfamoyl-substituted compounds
- Other dihydropyridine-based molecules
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H19N5O5S |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
4-oxo-5-phenylmethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C23H19N5O5S/c29-20-13-19(26-14-21(20)33-15-16-5-2-1-3-6-16)22(30)27-17-7-9-18(10-8-17)34(31,32)28-23-24-11-4-12-25-23/h1-14H,15H2,(H,26,29)(H,27,30)(H,24,25,28) |
Clé InChI |
BSBFQXLQADBMBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
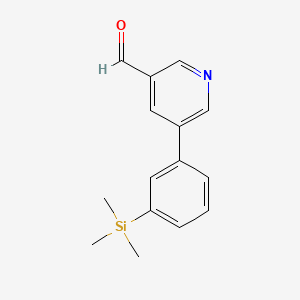

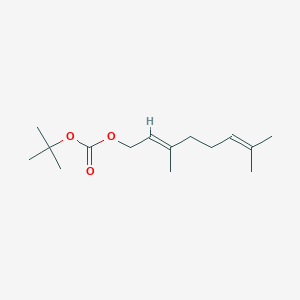
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)

